molecular formula C23H24FNO4S B12407910 Enpp/Carbonic anhydrase-IN-2

Enpp/Carbonic anhydrase-IN-2

Cat. No.: B12407910
M. Wt: 429.5 g/mol
InChI Key: LLXLLGJJXOHBLG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Enpp/Carbonic anhydrase-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases.

Chemical Reactions Analysis

Enpp/Carbonic anhydrase-IN-2 undergoes several types of chemical reactions, including:

Scientific Research Applications

Enpp/Carbonic anhydrase-IN-2 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of Enpp and carbonic anhydrase enzymes, providing insights into enzyme kinetics and inhibition mechanisms.

    Biology: The compound is employed in cellular studies to investigate its antiproliferative effects on cancer cells and its low cytotoxicity towards normal cells.

    Medicine: this compound is explored for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in various biochemical assays

Mechanism of Action

Enpp/Carbonic anhydrase-IN-2 exerts its effects by inhibiting the activity of Enpp and carbonic anhydrase enzymes. The inhibition of these enzymes disrupts critical biochemical pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include NPP1, NPP2, NPP3, CA-IX, and CA-XII, which are involved in various cellular processes such as proliferation, differentiation, and survival .

Comparison with Similar Compounds

Enpp/Carbonic anhydrase-IN-2 is unique due to its dual inhibitory activity against both Enpp and carbonic anhydrase enzymes. Similar compounds include:

This compound stands out due to its specific inhibition profile and its potential therapeutic applications in cancer treatment.

Properties

Molecular Formula

C23H24FNO4S

Molecular Weight

429.5 g/mol

IUPAC Name

[4-(adamantane-1-carbonylamino)phenyl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C23H24FNO4S/c24-18-1-7-21(8-2-18)30(27,28)29-20-5-3-19(4-6-20)25-22(26)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-8,15-17H,9-14H2,(H,25,26)

InChI Key

LLXLLGJJXOHBLG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)OS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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